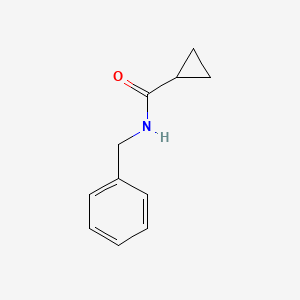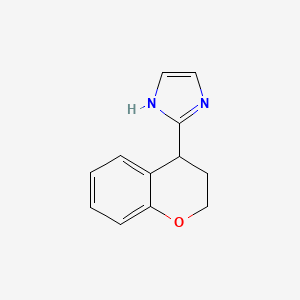
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (BCBD) is a heterocyclic compound belonging to the benzoxazolone family of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals and has been extensively studied for its potential applications in various fields. BCBD has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and antifungals. Furthermore, BCBD has been studied as an antimicrobial agent, as well as for its potential role in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential applications in various fields. It has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and antifungals. Furthermore, this compound has been studied as an antimicrobial agent, as well as for its potential role in the treatment of cancer and other diseases. In addition, this compound has been studied for its ability to bind to certain proteins and enzymes, as well as its ability to inhibit certain enzymes that are involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to the inhibition of certain enzymes that are involved in the metabolism of drugs. This inhibition can result in the increased bioavailability of certain drugs, as well as the increased effectiveness of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory and anti-tumor effects. In addition, this compound has been found to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, this compound has been shown to have neuroprotective effects, as well as to reduce the risk of certain neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is relatively inexpensive. Furthermore, this compound has been found to be stable in aqueous solutions, making it an ideal compound for laboratory experiments. However, this compound is also known to be toxic, and it should be handled with caution.
Direcciones Futuras
There are several potential future directions for the study of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. These include further investigation into its potential applications in the synthesis of drugs, its mechanism of action, and its biochemical and physiological effects. In addition, further research could be conducted into the potential therapeutic effects of this compound, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, further research could be conducted into the potential neuroprotective effects of this compound, as well as its potential role in the treatment of cancer and other diseases. Finally, further research could be conducted into the potential toxic effects of this compound, as well as its potential interactions with other compounds and drugs.
Métodos De Síntesis
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is typically synthesized by the reaction of 2,3-dibromobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a base. This reaction is often carried out using a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction yields a mixture of products, including this compound and its isomers. The purity of the product can be improved by recrystallization or chromatographic methods.
Propiedades
IUPAC Name |
7-bromo-5-chloro-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDMHJWNFUVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)






![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)



![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)

